molecular formula C9H10FNO B11916238 3-amino-6-fluoro-2,3-dihydro-1H-inden-5-ol

3-amino-6-fluoro-2,3-dihydro-1H-inden-5-ol

Cat. No.: B11916238
M. Wt: 167.18 g/mol
InChI Key: JDUYLKAKNNDMQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-6-fluoro-2,3-dihydro-1H-inden-5-ol is a chemical compound with the molecular formula C9H10FNO It is a derivative of indene, featuring an amino group at the 3-position, a fluorine atom at the 6-position, and a hydroxyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-fluoro-2,3-dihydro-1H-inden-5-ol can be achieved through several synthetic routes. One common method involves the reduction of a precursor compound, such as 6-fluoro-2,3-dihydro-1H-inden-5-one, followed by amination and hydroxylation steps. The reaction conditions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, and the amination can be carried out using ammonia or an amine source under appropriate conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and high-pressure reactors may be employed to optimize the reaction conditions and improve the overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-amino-6-fluoro-2,3-dihydro-1H-inden-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 6-fluoro-2,3-dihydro-1H-inden-5-one, while substitution of the fluorine atom can produce various substituted derivatives .

Scientific Research Applications

3-amino-6-fluoro-2,3-dihydro-1H-inden-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-6-fluoro-2,3-dihydro-1H-inden-5-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes or receptors. The fluorine atom can enhance the compound’s stability and binding affinity. These interactions can modulate biological pathways and lead to various effects, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-6-fluoro-2,3-dihydro-1H-inden-5-ol is unique due to the presence of both an amino group and a hydroxyl group on the indene ring, along with a fluorine atom. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable target for research and development .

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

3-amino-6-fluoro-2,3-dihydro-1H-inden-5-ol

InChI

InChI=1S/C9H10FNO/c10-7-3-5-1-2-8(11)6(5)4-9(7)12/h3-4,8,12H,1-2,11H2

InChI Key

JDUYLKAKNNDMQX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2C1N)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.